[(3S)-5-(1,3-Dithian-2-yl)-3-methyl-2-methylidenepentyl](trimethyl)silane
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Overview
Description
(3S)-5-(1,3-Dithian-2-yl)-3-methyl-2-methylidenepentylsilane is a chemical compound with the molecular formula C₁₃H₂₆S₂Si. It is known for its unique structure, which includes a dithiane ring and a trimethylsilyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-(1,3-Dithian-2-yl)-3-methyl-2-methylidenepentylsilane typically involves the reaction of 1,3-dithiane with a suitable alkylating agent in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
(3S)-5-(1,3-Dithian-2-yl)-3-methyl-2-methylidenepentylsilane undergoes various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to room temperature .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted silanes. These products have various applications in organic synthesis and material science .
Scientific Research Applications
(3S)-5-(1,3-Dithian-2-yl)-3-methyl-2-methylidenepentylsilane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism of action of (3S)-5-(1,3-Dithian-2-yl)-3-methyl-2-methylidenepentylsilane involves its interaction with various molecular targets and pathways. The dithiane ring can act as a nucleophile, participating in reactions with electrophiles. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dithian-2-yl(trimethyl)silane
- 2-Trimethylsilyl-1,3-dithiane
- 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione
Uniqueness
(3S)-5-(1,3-Dithian-2-yl)-3-methyl-2-methylidenepentylsilane is unique due to its specific stereochemistry and the presence of both a dithiane ring and a trimethylsilyl group. This combination of structural features imparts unique reactivity and stability to the compound, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
651302-79-3 |
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Molecular Formula |
C14H28S2Si |
Molecular Weight |
288.6 g/mol |
IUPAC Name |
[(3S)-5-(1,3-dithian-2-yl)-3-methyl-2-methylidenepentyl]-trimethylsilane |
InChI |
InChI=1S/C14H28S2Si/c1-12(13(2)11-17(3,4)5)7-8-14-15-9-6-10-16-14/h12,14H,2,6-11H2,1,3-5H3/t12-/m0/s1 |
InChI Key |
CFIWOQVRFYWJTE-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](CCC1SCCCS1)C(=C)C[Si](C)(C)C |
Canonical SMILES |
CC(CCC1SCCCS1)C(=C)C[Si](C)(C)C |
Origin of Product |
United States |
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